Synthesis of 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid from hydroxyproline
Synthesis of 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid from hydroxyproline
Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, a key building block in medicinal chemistry, from readily available L-hydroxyproline. The synthesis involves a two-step process: the protection of the amino group of hydroxyproline with a tert-butoxycarbonyl (Boc) group, followed by the oxidation of the secondary alcohol to a ketone. This document details various established protocols for both steps, presenting quantitative data in structured tables for comparative analysis. Furthermore, it offers detailed experimental procedures for the most common and effective methods, including Boc protection and subsequent oxidation via Dess-Martin periodinane, Swern, and Jones oxidation. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, also known as N-Boc-4-oxo-L-proline, is a valuable chiral intermediate in the synthesis of a wide range of pharmacologically active compounds. Its rigid, stereochemically defined structure makes it an ideal scaffold for the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The synthesis from L-hydroxyproline, a naturally occurring and inexpensive amino acid, provides an efficient and cost-effective route to this important molecule.
This guide outlines the two primary stages of the synthesis:
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Step 1: N-Boc Protection of Hydroxyproline: The protection of the secondary amine of hydroxyproline with a tert-butoxycarbonyl (Boc) group is the initial and crucial step. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
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Step 2: Oxidation of N-Boc-hydroxyproline: The secondary alcohol of N-Boc-hydroxyproline is then oxidized to the corresponding ketone. Several methods are available for this transformation, each with its own advantages and disadvantages in terms of yield, reaction conditions, and reagent toxicity. This guide will focus on three widely used methods: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and Jones oxidation.
Overall Synthesis Pathway
The synthesis of 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid from L-hydroxyproline is a straightforward two-step process. The general reaction scheme is depicted below.
Figure 1: Overall synthesis pathway.
Data Presentation
Quantitative Data for N-Boc Protection of Hydroxyproline
| Method Reference | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Patent CN112194606A[1] | DMAP/Et₃N | Dichloromethane | Overnight | 20-30 | 82.0 | 98.8 |
| Organic Syntheses[2] | Triethylamine | Dichloromethane | 1 | Room Temp. | High (not specified) | N/A |
| RSC Publication[3] | Triethylamine | Dichloromethane | 2.5 | Room Temp. | High (not specified) | N/A |
Quantitative Data for Oxidation of N-Boc-hydroxyproline
| Oxidation Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Dess-Martin Periodinane | Dess-Martin Periodinane (DMP) | Dichloromethane | 40 min | Room Temp. | 97[4] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | - | -78 to Room Temp. | 69[4] |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone | ~20 min | <35 | High (not specified)[5] |
Experimental Protocols
Step 1: Synthesis of 1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (N-Boc-hydroxyproline)
This protocol is adapted from patent literature and offers high yield and purity.[1]
Materials:
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4-Hydroxy-L-proline
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Dichloromethane (DCM)
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4-Dimethylaminopyridine (DMAP)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Water
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Anhydrous sodium sulfate
Procedure:
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To a 2 L reaction bottle, add 131 g of 4-hydroxy-L-proline, 850 mL of dichloromethane, and 12.2 g of DMAP.
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Stir the mixture for 15 minutes at room temperature.
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Slowly add 240 g of (Boc)₂O dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 30 °C.
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After the addition is complete, continue stirring the mixture at 20-30 °C overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
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Upon completion, add 500 g of water to the reaction solution and stir for 1 hour at 20-30 °C.
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Separate the organic phase and dry it over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the product as a white solid.
Expected Yield: Approximately 189.4 g (82.0%) with a purity of 98.8%.[1]
Step 2: Oxidation of N-Boc-hydroxyproline
This method is known for its mild reaction conditions and high yields.[4]
Materials:
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1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (N-Boc-hydroxyproline)
-
Dess-Martin Periodinane (DMP)
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Dichloromethane (DCM)
Procedure:
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To a stirred solution of Dess-Martin periodinane (4.0 g, 8.4 mmol) in 15 mL of dichloromethane, add a solution of N-Boc-hydroxyproline (2.0 g, 6.26 mmol) in 10 mL of dichloromethane.
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A white precipitate will appear within 5 minutes.
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Stir the heterogeneous reaction mixture for 40 minutes at room temperature.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction and work up as per standard procedures for DMP oxidations (e.g., by adding a solution of sodium thiosulfate).
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Purify the crude product by column chromatography on silica gel.
Expected Yield: 97%.[4]
The Swern oxidation is another mild method that avoids the use of heavy metals.[4][6][7]
Materials:
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Oxalyl chloride
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Dimethyl sulfoxide (DMSO)
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Dichloromethane (DCM)
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1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (N-Boc-hydroxyproline)
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Procedure:
-
In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C.
-
Slowly add a solution of DMSO (2 equivalents) in DCM to the cooled oxalyl chloride solution.
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After stirring for 5 minutes, add a solution of N-Boc-hydroxyproline (1 equivalent) in DCM dropwise.
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Stir the mixture for 15-30 minutes at -78 °C.
-
Add triethylamine or DIPEA (5 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and perform an aqueous work-up.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: 69%.[4]
The Jones oxidation is a classical method using a strong oxidizing agent.[5][8]
Materials:
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (N-Boc-hydroxyproline)
-
Isopropanol (for quenching)
Procedure:
-
Prepare the Jones reagent: Dissolve chromium trioxide in concentrated sulfuric acid, then cautiously add water.
-
Dissolve N-Boc-hydroxyproline in acetone and cool the solution in an ice bath.
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Slowly add the Jones reagent dropwise to the solution of N-Boc-hydroxyproline, maintaining the temperature below 35 °C.
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Continue the addition until the orange color of the reagent persists for about 20 minutes.
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Quench the excess oxidant by adding isopropanol until the orange color disappears.
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Decant the solution from the green chromium salts.
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Neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Expected Yield: High, though the exact yield for this specific substrate is not detailed in the provided search results.[5]
Experimental Workflow and Signaling Pathways
Experimental Workflow for Synthesis
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of the target molecule.
Figure 2: General experimental workflow.
Characterization Data
The final product, 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, can be characterized by various spectroscopic methods.
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Molecular Formula: C₁₀H₁₅NO₅[9]
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Molecular Weight: 229.23 g/mol [9]
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Appearance: Typically a white solid.
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NMR Spectroscopy (¹H and ¹³C): The spectra would confirm the presence of the Boc group (characteristic singlet around 1.4 ppm in ¹H NMR), the pyrrolidine ring protons, and the carbonyl groups.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O groups of the ketone and the carboxylic acid, as well as the carbamate of the Boc group.
Conclusion
The synthesis of 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid from L-hydroxyproline is a well-established and efficient process. The initial N-Boc protection proceeds in high yield, and several reliable methods are available for the subsequent oxidation step. The choice of oxidation method will depend on factors such as desired yield, reaction scale, and tolerance of the substrate to different reaction conditions. The Dess-Martin periodinane oxidation offers a mild and high-yielding route, while the Swern oxidation provides a metal-free alternative. The Jones oxidation, although using a toxic chromium reagent, is a cost-effective option for large-scale synthesis. This guide provides the necessary information for researchers to select and perform the most suitable synthetic route for their specific needs.
References
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 11593804 - PubChem [pubchem.ncbi.nlm.nih.gov]
